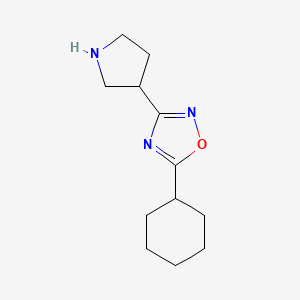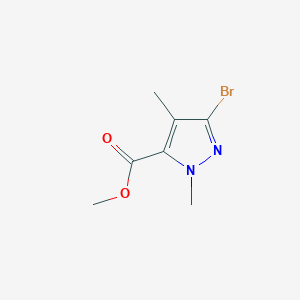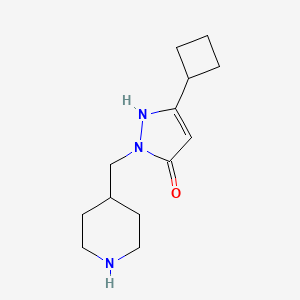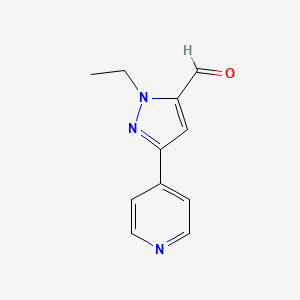
2-Methoxy-4-(methylsulfanyl)aniline hydrochloride
Vue d'ensemble
Description
“2-Methoxy-4-(methylsulfanyl)aniline hydrochloride” is a chemical compound with the CAS Number: 1657-82-5 . It has a molecular weight of 205.71 and is typically in powder form . The IUPAC name for this compound is 2-methoxy-4-(methylthio)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NOS.ClH/c1-10-8-5-6(11-2)3-4-7(8)9;/h3-5H,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research on derivatives and analogs of 2-Methoxy-4-(methylsulfanyl)aniline has demonstrated its importance in synthetic chemistry. For instance, studies have shown that sulfanylation reactions using tert-butyllithium/methyl methanethiolsulfonate can produce specific diastereoisomers from related compounds, although challenges remain in achieving high reactivity and selectivity in reduction reactions (Paiva, 2011). Additionally, aromatization reactions of certain dihydropyridines into pyridines have been controlled with substituents, illustrating the compound's role in facilitating structural transformations and affecting yields and selectivity in synthesis processes (Nedolya et al., 2015).
Nonlinear Optical Materials
A hyperbranched polymer incorporating a related chromophore has been developed for nonlinear optical applications, highlighting the potential of 2-Methoxy-4-(methylsulfanyl)aniline derivatives in creating materials with significant optical properties. This polymer exhibits good solubility in polar organic solvents and has been characterized for its structural and thermal properties, as well as its second-harmonic generation capability (Zhang, Wada, & Sasabe, 1997).
Polymerization and Nano/Microstructure Formation
Investigations into the polymerization of aniline and its derivatives, including methoxy-substituted anilines, have revealed insights into the formation of nano- and microstructures. This research has shown that the oxidation conditions, initiator choice, and the presence of specific substituents can influence the resulting polymer morphologies, such as nanotubes and hollow microspheres. These findings suggest avenues for tailored material properties in applications ranging from electronics to coatings (Luo et al., 2011).
Chemoselective Reactions
Chemoselective reactions involving derivatives of 2-Methoxy-4-(methylsulfanyl)aniline have been described, highlighting the compound's utility in selective synthesis processes. For example, reactions of certain pyrimidines with amines demonstrate the potential for selective displacement reactions, which can be influenced by the choice of base, indicating the compound's role in facilitating specific synthetic pathways (Baiazitov et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-4-methylsulfanylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-10-8-5-6(11-2)3-4-7(8)9;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSQQZUMFMDTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1471306.png)

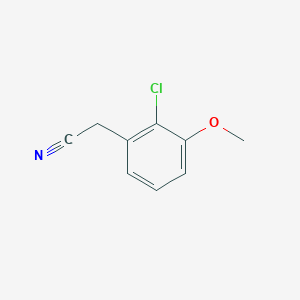
![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)
